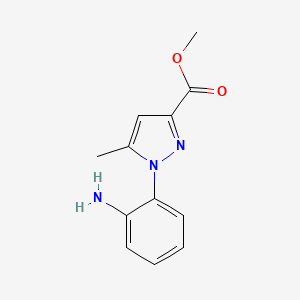

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Description

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives constitute one of the most extensively studied and pharmaceutically significant classes of heterocyclic compounds in modern medicinal chemistry. The pyrazole nucleus, characterized as a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has demonstrated remarkable versatility in drug design and development. The pharmacological importance of this scaffold is evidenced by its presence in numerous established therapeutic agents, including celecoxib for anti-inflammatory applications, sildenafil for erectile dysfunction treatment, and rimonabant for anti-obesity interventions. The structural features of pyrazole derivatives enable diverse molecular interactions with biological targets, facilitating the development of compounds with varied mechanisms of action across multiple therapeutic areas.

The medicinal chemistry significance of pyrazole-containing compounds extends beyond their presence in approved drugs to encompass their role as privileged scaffolds in contemporary drug discovery programs. Research investigations have consistently demonstrated that pyrazole derivatives exhibit broad spectrum pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. The molecular basis for this pharmacological diversity lies in the unique electronic and steric properties of the pyrazole ring system, which facilitates optimal interactions with diverse protein targets and enzymatic systems. Furthermore, the synthetic accessibility of pyrazole derivatives through well-established methodologies has enabled researchers to generate extensive libraries of structurally related compounds for systematic structure-activity relationship studies.

The integration of pyrazole nuclei into pharmaceutical agents has been further enhanced by advances in computational medicinal chemistry and structure-based drug design approaches. Modern drug discovery programs increasingly utilize pyrazole scaffolds as starting points for lead optimization campaigns, leveraging the known pharmacological properties of this heterocycle while introducing novel substitution patterns to achieve target selectivity and improved therapeutic indices. The continued expansion of pyrazole-based therapeutics reflects both the intrinsic advantages of this molecular framework and the ongoing refinement of synthetic methodologies for accessing complex pyrazole derivatives with enhanced biological properties.

Historical Development of Aminophenyl-Pyrazole Carboxylates

The historical development of aminophenyl-pyrazole carboxylates traces its origins to the foundational work on pyrazole chemistry initiated by German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental synthetic approaches to this heterocyclic system. The subsequent development of pyrazole carboxylate derivatives emerged from the recognition that ester functionalities could enhance the pharmacokinetic properties and synthetic versatility of pyrazole-based compounds. Early investigations into aminophenyl-substituted pyrazoles were motivated by the observation that phenylamine substitution patterns could significantly modulate the biological activity and selectivity profiles of pyrazole derivatives.

The evolution of aminophenyl-pyrazole carboxylates gained momentum through systematic structure-activity relationship studies that revealed the importance of positional isomerism in determining biological activity. Research investigations demonstrated that the placement of amino groups on the phenyl ring could dramatically influence molecular recognition events and target binding affinity. The development of synthetic methodologies specifically tailored for aminophenyl-pyrazole carboxylates was driven by the need to access diverse substitution patterns while maintaining synthetic efficiency and scalability for pharmaceutical applications.

Contemporary developments in aminophenyl-pyrazole carboxylate chemistry have been shaped by advances in synthetic methodology and the growing understanding of structure-activity relationships within this compound class. The recognition that 2-aminophenyl-pyrazole derivatives could serve as removable directing groups in copper-mediated transformations has opened new synthetic pathways for accessing complex molecular architectures. Additionally, the development of microwave-assisted and mechanochemical synthetic approaches has enhanced the efficiency and sustainability of aminophenyl-pyrazole carboxylate synthesis, supporting their continued investigation as pharmaceutical intermediates and bioactive compounds.

Significance of Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This compound occupies a unique position within the aminophenyl-pyrazole carboxylate family due to its specific substitution pattern and resulting molecular properties. The compound's structure incorporates a strategically positioned 2-aminophenyl group attached to the pyrazole nitrogen, combined with a methyl ester functionality at the 3-position and an additional methyl substituent at the 5-position. This particular arrangement of functional groups creates a molecular architecture that combines the pharmacologically important pyrazole nucleus with potentially bioactive aminophenyl and carboxylate moieties, resulting in a compound with promising medicinal chemistry applications.

The significance of this compound extends to its potential role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of the 2-aminophenyl group provides multiple sites for further functionalization, while the methyl ester group offers opportunities for hydrolysis to the corresponding carboxylic acid or transformation to alternative functional groups. The compound's molecular weight of 231.25 g/mol positions it within the optimal range for pharmaceutical applications, satisfying key criteria for drug-like molecular properties while maintaining sufficient structural complexity for selective biological interactions.

Recent research investigations have highlighted the importance of positional isomerism in pyrazole carboxylate derivatives, with studies comparing the properties of different aminophenyl substitution patterns revealing significant differences in biological activity and synthetic utility. The 2-aminophenyl substitution pattern in this compound represents a particularly interesting configuration, as it enables potential intramolecular interactions between the amino group and the pyrazole nitrogen that could influence conformational preferences and biological activity profiles. The compound's role as a building block for more complex molecular structures has been demonstrated through its application in synthetic transformations leading to fused heterocyclic systems with enhanced pharmacological properties.

Current Research Landscape and Scientific Relevance

The current research landscape surrounding this compound reflects the broader renaissance in pyrazole-based medicinal chemistry and the growing recognition of aminophenyl-pyrazole derivatives as valuable synthetic intermediates. Contemporary research efforts have focused on understanding the structure-activity relationships governing the biological activity of aminophenyl-pyrazole carboxylates, with particular emphasis on the influence of substitution patterns and stereochemical factors on target selectivity and pharmacological properties. The compound's unique structural features have attracted attention from researchers investigating novel synthetic methodologies for heterocyclic compound preparation and functionalization.

The scientific relevance of this compound is further enhanced by its potential applications in the development of kinase inhibitors and other enzyme-targeted therapeutics. Research investigations have demonstrated that aminopyrazole derivatives can serve as effective ligands for various protein targets, including p38 mitogen-activated protein kinase and cyclooxygenase enzymes. The specific substitution pattern present in this compound provides an optimal framework for systematic modification studies aimed at optimizing target binding affinity and selectivity profiles.

Current synthetic methodology development has been significantly influenced by the need for efficient and environmentally sustainable approaches to aminophenyl-pyrazole carboxylate synthesis. Recent advances in microwave-assisted synthesis, ultrasound-mediated transformations, and mechanochemical activation have provided new pathways for accessing these compounds with improved efficiency and reduced environmental impact. The integration of these modern synthetic approaches with traditional solution-phase methodologies has expanded the accessible chemical space for aminophenyl-pyrazole carboxylate derivatives, supporting continued investigation of their pharmaceutical potential.

The continued investigation of this compound and related derivatives represents a convergence of synthetic methodology development, medicinal chemistry applications, and fundamental studies of structure-activity relationships. The compound's position at the intersection of these research areas ensures its continued relevance in contemporary pharmaceutical research and development efforts, particularly as new synthetic methodologies enable access to previously inaccessible molecular architectures and biological targets.

Properties

IUPAC Name |

methyl 1-(2-aminophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-7-10(12(16)17-2)14-15(8)11-6-4-3-5-9(11)13/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSZWQFBHFWFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

Key structural variations among methyl pyrazole carboxylates lie in the substituents at the N1 and C5 positions, which significantly influence physicochemical and biological properties.

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations:

- Electron-Donating vs.

- Biological Activity : Compounds with heterocyclic substituents (e.g., imidazole in 9 ) show enhanced antimicrobial activity due to improved binding to microbial enzymes .

Key Observations:

- Catalyst Influence : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) enable regioselective N–H insertion in pyrazole derivatives, critical for functionalizing the N1 position .

- Condensation Efficiency : High yields (e.g., 99.6% for compound 9 ) are achievable via simple condensation with amines or heterocycles .

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data

Key Observations:

- Hydrogen Bonding: The 2-aminophenyl group in the target compound may participate in extended hydrogen-bonding networks, as observed in similar amine-substituted pyrazoles (e.g., δ 13.2 ppm for -NH₂ in ).

- Spectral Signatures : The ester carbonyl (C=O) typically appears at ~1700 cm⁻¹ in IR spectra, consistent across analogs .

Biological Activity

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 1251950-62-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring, an aminophenyl group, and a carboxylate ester. Its molecular formula is , indicating the presence of nitrogen and oxygen, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 233.25 g/mol |

| CAS Number | 1251950-62-5 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects through various mechanisms:

Target Interactions:

- Receptor Modulation: Similar compounds have been shown to interact with adenosine and benzodiazepine receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition: It may inhibit specific kinases (e.g., SK2, Pim) and phosphodiesterases (PDE4, PDE9, PDE10A), which are critical in regulating cellular functions such as proliferation and apoptosis .

Biochemical Pathways:

The compound affects several biochemical pathways:

- Cell Signaling: Modulates pathways involved in inflammation and immune responses.

- Enzyme Activity: Acts as an inhibitor for enzymes linked to cancer progression and inflammatory diseases.

Biological Activities

Research has highlighted a spectrum of biological activities associated with this compound:

1. Anticancer Activity:

Studies have demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Effects:

Research indicates that this compound can reduce inflammation markers such as TNF-α and IL-6. For example, derivatives tested in vivo showed up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties:

this compound has been evaluated for antimicrobial activity against bacteria such as E. coli and S. aureus. Compounds derived from similar structures have shown promising results in inhibiting bacterial growth .

Case Study 1: Anticancer Activity

A study conducted by Selvam et al. synthesized novel pyrazole derivatives, including this compound, which exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a study investigating anti-inflammatory properties, compounds similar to this compound were tested in carrageenan-induced edema models. The results indicated a substantial reduction in edema formation, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are established synthetic routes for Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate, and what intermediates are critical?

- Methodology : The compound can be synthesized via multi-step protocols starting from substituted pyrazole precursors. For example, condensation reactions involving 2-aminophenyl groups and esterification of the pyrazole core are key steps. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl substituents, as seen in analogous pyrazole-3-carboxylate syntheses . Critical intermediates include halogenated pyrazole esters (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) and boronic acid derivatives for aryl group incorporation .

- Key Parameters : Reaction conditions (e.g., degassed DMF/water mixtures, Pd(PPh₃)₄ catalyst, K₃PO₄ base) and purification via column chromatography or recrystallization are essential for yield optimization .

Q. How is structural characterization of this compound performed, and what spectral data are typically reported?

- Methodology : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and ester groups), IR (for carbonyl and amine stretches), and mass spectrometry (to verify molecular weight). For example, pyrazole-3-carboxylate analogs show distinct NMR signals for the ester methyl group (~3.8 ppm) and aromatic protons (6.5–8.0 ppm) .

- Data Interpretation : Conflicting NOE or coupling constants in NMR may require 2D techniques (COSY, HSQC) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound under varying catalytic conditions?

- Methodology : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and bases (K₃PO₄ vs. K₂CO₃) to optimize cross-coupling efficiency. Evidence from similar pyrazole syntheses shows that Pd(PPh₃)₄ in polar aprotic solvents (DMF, DMSO) increases aryl boronic acid coupling yields by 15–20% .

- Contradictions : Some studies report lower yields with bulkier aryl groups due to steric hindrance, necessitating longer reaction times or elevated temperatures (80–100°C) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Case Study : If ¹H NMR shows unexpected splitting patterns for the pyrazole ring protons, compare with computed spectra (DFT) or employ X-ray crystallography to confirm solid-state conformation. For example, crystal structures of ethyl pyrazole-3-carboxylates reveal planar pyrazole rings and intramolecular hydrogen bonding between the amine and ester groups .

- Advanced Techniques : Use LC-MS/MS to detect trace impurities (e.g., de-esterified byproducts) that may skew spectral interpretations .

Q. How do substituents on the 2-aminophenyl group influence the compound’s biological or physicochemical properties?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance metabolic stability. Pyrazole analogs with 4-methoxy or 4-chloro substituents exhibit improved lipophilicity (logP >2.5) and enzyme inhibition potency .

- Data Limitations : Conflicting bioactivity results may arise from assay-specific conditions (e.g., pH-dependent solubility). Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.